Home > Products > Screening Compounds P126660 > (4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
(4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone - 1091086-53-1

(4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Catalog Number: EVT-6694817
CAS Number: 1091086-53-1
Molecular Formula: C22H25FN2O2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a pyrazole derivative featuring a 1-(4-fluorophenyl)piperazine moiety. The crystal structure reveals key structural features, including the twisting of benzene rings relative to the pyrazole core and the chair conformation of the piperazine ring. []
  • Compound Description: This compound represents a simplified core structure found in numerous pharmaceuticals and bioactive molecules. Computational studies, including density functional theory (DFT) calculations, have been employed to understand its conformational preferences, electronic properties, and potential interactions with biological targets. []
  • Compound Description: While not structurally similar to the target compound itself, this entry highlights the use of piperazine derivatives, specifically DEAPPZ isotopologues, as derivatizing agents in analytical chemistry. These reagents facilitate quantitative analysis of biomolecules like hexanoylglycine using techniques like liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). []
  • Compound Description: This compound, a benzenesulfonic acid derivative, was unexpectedly synthesized through a ring closure reaction. Notably, it displays antimicrobial activity against both Listeria monocytogenes and Escherichia coli, highlighting its potential therapeutic relevance. []
  • Compound Description: This compound is another pyrazole derivative featuring a 1-(4-fluorophenyl)piperazine moiety. The crystal structure highlights the conformational features, including the chair conformation of the piperazine ring and the dihedral angles between various aromatic rings within the molecule. []
  • Compound Description: This class of compounds, with JJC8-091 (3b) as a prominent example, represents atypical dopamine transporter (DAT) inhibitors. These compounds have demonstrated potential in preclinical models of psychostimulant use disorders (PSUD) by reducing the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting inherent psychostimulant properties. []
  • Compound Description: This compound is a sterically congested piperazine derivative synthesized using a modified Bruylants approach. The presence of a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure suggests potential for further derivatization and exploration of its pharmacological properties. []
  • Compound Description: This compound represents a class of nitrogen-containing heterocycles with potential biological activity. Its structural and electronic properties have been investigated using techniques like X-ray diffraction and DFT calculations. []
  • Compound Description: This chalcone derivative exhibits a nearly planar structure with a slight bend involving the carbonyl group. Crystallographic analysis reveals intermolecular interactions, including C—H⋯O/F hydrogen bonding and π–π stacking, which influence its solid-state packing. []
  • Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. Inhibition of MAGL leads to increased levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has shown beneficial effects in preclinical models of pain, inflammation, mood disorders, and appetite regulation. []
  • Compound Description: This compound features a diprotonated piperazine ring, contributing to its salt form. Crystallographic analysis reveals a network of hydrogen bonds (N—H⋯Cl, C—H⋯Cl, C—H⋯O) and weak interactions that govern its solid-state packing. []
  • Compound Description: This fluorinated chalcone was synthesized and its structure elucidated using various techniques, including X-ray diffraction and Hirshfeld surface analysis. Theoretical calculations suggest its potential as a nonlinear optical material due to its high calculated third-order nonlinear susceptibility (χ(3)). []
  • Compound Description: ACT-246475 and its prodrug, ACT-281959, represent a novel class of P2Y12 receptor antagonists. These compounds show promise as antiplatelet agents with potentially wider therapeutic windows compared to existing therapies like clopidogrel. []
  • Compound Description: This compound features a 1-(4-fluorophenyl)piperazine moiety attached to a buta-1,3-diene unit. Crystallographic analysis reveals the non-planar nature of the butadiene unit and the chair conformation of the piperazine ring. []
  • Compound Description: NTRC-739 is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2). This selectivity makes it a potential candidate for pain management, particularly in conditions like peripheral neuropathies where NTS2 antagonism has shown promise. []
  • Compound Description: NTRC-844 represents another selective antagonist for the rat NTS2 receptor. Notably, it displays in vivo activity, differentiating it from other NTS2 ligands that exhibit activity primarily in vitro. This finding suggests that NTRC-844 may engage different signaling pathways compared to other NTS2 modulators. []
  • Compound Description: This benzamide derivative displays potent antitubercular activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies suggest that it targets the enoyl-[acyl-carrying protein]-reductase (NADH) (InhA), a key enzyme involved in mycolic acid biosynthesis in M. tuberculosis. []
  • Compound Description: This compound contains a 4-fluorophenyl group attached to a dihydropyrrole ring. Its crystal structure is stabilized by various intermolecular interactions, including π–π stacking, N—H⋯O hydrogen bonds, and C—H⋯O interactions. []
  • Compound Description: This compound is a pyrazole derivative featuring a 1-(4-fluorophenyl)piperazine moiety. Crystallographic analysis reveals two crystallographically independent molecules in the asymmetric unit, highlighting conformational flexibility. []
  • Compound Description: This compound, featuring a cyclopropane ring and a pyrrolidine moiety, represents an example of a carboxamide derivative. It was efficiently synthesized via a multistep process involving nucleophilic substitution and ester hydrolysis reactions. []
  • Compound Description: This spiro[indole-3,3′-pyrrolizine] derivative was synthesized through a multicomponent reaction. It incorporates both a 4-fluorophenyl and a 4-bromophenyl substituent within its structure. []
  • Compound Description: This study examines the crystal structures of various salts formed by N-(4-fluorophenyl)piperazine with different aromatic carboxylic acids and picric acid. The research focuses on understanding the diverse supramolecular assembly patterns exhibited by these salts, providing insights into their solid-state behavior. []
  • Compound Description: This entry describes a specific crystalline hydrochloride salt form of a complex molecule incorporating a 1-(4-fluorophenyl)-1H-indol-5-yl moiety. The salt form is relevant for its potential use in treating pain, metabolic disorders (including obesity, hyperphagia, and diabetes), and diseases associated with pain. []
  • Compound Description: WIN 35,428 is a well-characterized radioligand used to study the dopamine transporter (DAT). It has high affinity for DAT and is often employed in research to investigate DAT function, regulation, and potential drug interactions. []
  • Compound Description: This compound features a 1-(4-fluorophenyl)pyrazole moiety connected to a piperidin-4-one group. Crystallographic analysis reveals various intermolecular interactions, including C—H⋯N and C—H⋯O hydrogen bonds, that contribute to its solid-state structure. []
  • Compound Description: This chalcone derivative exists as a monohydrate in its crystalline form. The crystal structure is stabilized by a network of O—H⋯O and C—H⋯F hydrogen bonds and π–π interactions. []
  • Compound Description: This study focuses on synthesizing and evaluating new fluoroquinolone derivatives that feature piperazine substituents at the C7 position. These compounds display potent antimicrobial activity against bacterial pathogens, including ciprofloxacin-resistant Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus. []
  • Compound Description: This study explores a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives synthesized via nucleophilic substitution reactions. These compounds were evaluated for their antimicrobial and antioxidant activities, with some derivatives exhibiting promising results. []
  • Compound Description: This study focuses on optimizing a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, aiming to improve their dopamine transporter (DAT) affinity, metabolic stability, and selectivity. The research highlights the impact of structural modifications on the piperazine ring on these key pharmacological properties. []
  • Compound Description: This compound, a 1,4-naphthoquinone derivative with a 4-fluorophenyl substituent, exhibits antioxidant activity. Formulating it with rhamnolipid, a biosurfactant, further enhances its antioxidant properties. []
  • Compound Description: This compound represents a novel piperazine-1-yl-1H-indazole derivative synthesized through an efficient process. The compound was characterized using spectral analysis, and docking studies were performed to explore its potential interactions with biological targets. []
  • Compound Description: Sch-417690/Sch-D is a potent, selective, and orally bioavailable CCR5 antagonist, functioning as an HIV-1 inhibitor. Its development involved optimizing the benzylic substituent to achieve the desired receptor selectivity, potency, and pharmacokinetic properties. []
  • Compound Description: This compound features two 4-fluorophenyl groups attached to a tetrahydropyridine ring. Crystallographic analysis reveals a distorted boat conformation for the tetrahydropyridine ring and a network of weak interactions (C—H⋯O, C—H⋯F, C—H⋯Cl) that contribute to its crystal packing. []
  • Compound Description: This compound exists in a novel polymorphic form, form A, with potential advantages in terms of purity and suitability for pharmaceutical formulation. It acts as a potent PARP inhibitor. []
  • Compound Description: LDK1229 represents a novel cannabinoid CB1 receptor inverse agonist belonging to the class of benzhydryl piperazine analogs. It exhibits comparable efficacy to rimonabant (SR141716A) in antagonizing CB1 receptor activity, suggesting potential as an antiobesity drug candidate. []
  • Compound Description: This series of arylcarboxamides features substituted piperazine rings and exhibits high selectivity for dopamine D3 receptors (D3Rs) over dopamine D2 receptors (D2Rs). These compounds are valuable tools for investigating the role of D3Rs in various neurological and psychiatric disorders. []
  • Compound Description: This study investigates a series of 1-(pyrimidin-2-yl)piperazine derivatives, including α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (BMS 181100), as potential atypical antipsychotic agents. These compounds display activity in behavioral paradigms relevant to psychosis and exhibit unique pharmacological profiles compared to typical antipsychotics. []
  • Compound Description: This compound, featuring a bis(4-fluorophenyl)methyl substituent on the piperazine ring, represents another example of a piperazine derivative. Crystallographic analysis reveals a slightly distorted chair conformation for the piperazine ring and various intermolecular interactions that govern its solid-state packing. []
  • Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). It was developed by optimizing the structure of earlier lead compounds to enhance potency, in vivo efficacy, and pharmacokinetic properties. AMG 579 represents a promising candidate for treating neuropsychiatric disorders. []
  • Compound Description: GBR 12935 and GBR 12909 are potent and selective dopamine reuptake inhibitors (DRIs). Researchers have explored numerous derivatives of these compounds, aiming to develop long-acting agents for treating cocaine abuse. Modifications include introducing hydroxyl groups and altering the length of the alkyl chain connecting the piperazine ring to the aromatic system. [, ]
  • Compound Description: This compound, featuring a 1,2,4-oxadiazole ring linked to a piperazine moiety, was synthesized and characterized using various spectroscopic techniques and X-ray diffraction. It exhibited moderate anthelmintic activity and poor antibacterial activity in in vitro assays. []
Overview

The compound (4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that incorporates a piperazine moiety and a tetrahydropyran structure, linked through a methanone functional group. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the context of neuropharmacology and anti-inflammatory research.

Source

This compound is synthesized through various organic reactions, often involving the modification of piperazine derivatives and tetrahydropyran structures. The synthesis methods typically utilize commercially available reagents and established organic synthesis techniques.

Classification

The compound can be classified as an aryl piperazine derivative due to the presence of the piperazine ring and substituted aromatic groups. It falls under the category of organic compounds with potential biological activity, particularly in the realm of drug discovery for therapeutic applications.

Synthesis Analysis

Methods

The synthesis of (4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone generally involves several key steps:

  1. Formation of Piperazine Derivative: The starting material is typically a fluorophenyl-substituted piperazine, which can be synthesized by reacting 4-fluoroaniline with an appropriate carbonyl compound under basic conditions.
  2. Synthesis of Tetrahydropyran Moiety: The tetrahydropyran ring can be formed through cyclization reactions involving diols or aldehydes in the presence of acid catalysts.
  3. Coupling Reaction: The final step involves coupling the piperazine derivative with the tetrahydropyran moiety using a method such as acylation or amidation to form the target compound.

Technical Details

The synthesis may employ techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) for purification.
  • Mass Spectrometry (MS) for molecular weight determination.
Molecular Structure Analysis

Structure

The molecular structure of this compound includes:

  • A piperazine ring substituted with a 4-fluorophenyl group.
  • A tetrahydropyran ring attached to a methanone group.

Data

The molecular formula can be expressed as C19H22FNOC_{19}H_{22}FNO, with a corresponding molecular weight that supports its classification within small organic molecules suitable for biological evaluation.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of piperazine derivatives, including:

  • Nucleophilic substitutions, where the nitrogen atoms in the piperazine can act as nucleophiles.
  • Acylation reactions, allowing for further functionalization at the methanone site.

Technical Details

Reactions may be monitored using chromatographic techniques, and yields can vary based on reaction conditions such as temperature and solvent choice.

Mechanism of Action

Process

The mechanism by which this compound exerts its biological effects is likely related to its interaction with neurotransmitter receptors or enzymes involved in inflammatory pathways.

  1. Receptor Binding: The aromatic moieties may facilitate binding to target receptors in the central nervous system or peripheral tissues.
  2. Enzyme Inhibition: It could potentially inhibit specific enzymes involved in inflammatory processes, similar to other piperazine derivatives that have shown activity against cyclooxygenase or lipoxygenase pathways.

Data

Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications influence biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility profiles can vary; polar solvents may enhance solubility due to hydrogen bonding capabilities.

Chemical Properties

  • Stability: Stability under various pH conditions should be evaluated, particularly if intended for pharmaceutical use.
  • Reactivity: Reactivity towards electrophiles and nucleophiles should be characterized to understand potential degradation pathways.
Applications

Scientific Uses

The compound has potential applications in:

  • Pharmaceutical Development: As a candidate for treating neurological disorders or inflammatory diseases.
  • Biochemical Research: To study receptor interactions and enzyme inhibition mechanisms.

Research into this compound could lead to new therapeutic agents that leverage its unique structural features for improved efficacy and safety profiles compared to existing drugs.

Properties

CAS Number

1091086-53-1

Product Name

(4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone

Molecular Formula

C22H25FN2O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C22H25FN2O2/c23-19-6-8-20(9-7-19)24-12-14-25(15-13-24)21(26)22(10-16-27-17-11-22)18-4-2-1-3-5-18/h1-9H,10-17H2

InChI Key

NBNPOTGCQWTXHC-UHFFFAOYSA-N

SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.